The c-Met receptor is encoded by the MET gene located on chromosome 7. It is classified within the receptor tyrosine kinase family, which includes other important receptors involved in cell signaling and cancer progression. The primary source of research on c-Met and its inhibitors comes from studies focused on cancer biology and drug development, particularly those examining the structural biology of the c-Met receptor and its interactions with various ligands and inhibitors .
The synthesis of c-Met-IN-1 involves several key steps that typically include:
The synthesis process requires precise control over reaction conditions, including temperature, solvent choice, and reaction time. Advanced techniques such as solid-phase synthesis may also be employed to enhance yield and purity .
c-Met-IN-1 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with the c-Met receptor. The structural elements typically include:
The molecular weight of c-Met-IN-1 is generally around 300-500 Da, depending on specific modifications made during synthesis. The compound's three-dimensional conformation can be determined using X-ray crystallography or computational modeling techniques .
c-Met-IN-1 primarily acts through competitive inhibition of the c-Met receptor by binding to its active site. This interaction prevents hepatocyte growth factor from activating the receptor, thereby blocking downstream signaling pathways associated with cell proliferation and survival.
The binding affinity of c-Met-IN-1 for the c-Met receptor can be assessed using techniques like surface plasmon resonance or enzyme-linked immunosorbent assay. These methods provide quantitative data on how effectively the compound inhibits receptor activation .
The mechanism through which c-Met-IN-1 exerts its effects involves:
Studies have shown that compounds targeting the c-Met pathway can lead to decreased tumor growth in preclinical models .
Relevant analyses include stability studies under various conditions and solubility tests in different solvents .
c-Met-IN-1 is primarily used in scientific research focused on cancer therapeutics. Its applications include:
c-MET is synthesized as a single-chain precursor proteolytically cleaved into a disulfide-linked α/β heterodimer, featuring multiple functional domains:
HGF binding triggers c-MET homodimerization and autophosphorylation of tyrosine residues Y1234/Y1235 within the kinase domain, followed by phosphorylation of Y1349/Y1356 in the C-terminal docking site. This creates a multisubstrate docking platform that recruits adaptor proteins (GRB2, SHC, CRK/CRKL) and effectors (PI3K, PLCγ, SRC, STAT3), activating downstream signaling cascades [1] [6].
Table 1: Key c-MET Signaling Pathways in Development
Downstream Pathway | Effector Molecules | Biological Functions |
---|---|---|
MAPK/ERK | SOS→RAS→RAF→MEK→ERK | Cell proliferation, motility, cell cycle progression |
PI3K/AKT | PI3K→PDK1→AKT→mTOR | Cell survival, angiogenesis, metabolic regulation |
STAT | STAT3→Transcriptional targets | Cell transformation, inflammation |
Cytoskeletal Remodeling | Paxillin, FAK, PYK2 | Cell scattering, morphogenesis |
Physiologically, HGF/c-MET signaling orchestrates:
Aberrant c-MET activation transforms physiological processes into drivers of malignancy:
Table 2: c-MET Overexpression in Human Carcinomas
Tumor Type | Prevalence of c-MET Overexpression | Clinical Correlations | |
---|---|---|---|
Non-small cell lung cancer (NSCLC) | 20–50% (IHC-positive) | Advanced stage, poor survival, resistance to EGFR inhibitors | |
Hepatocellular carcinoma | 30–100% (vs. adjacent tissue) | Tumor progression, vascular invasion | |
Gastric cancer | 50% of advanced cases | Liver metastasis, HER2 co-expression linked to worse prognosis | |
Renal cell carcinoma | 32% (high protein) | Higher nuclear grade, pT stage, reduced overall survival | |
Prostate cancer | 84% (primary), 100% (metastatic) | High Gleason grade, biochemical recurrence | |
Bladder cancer | 46% (invasive tumors) | Metastasis, reduced survival | [5] [9] [10] |
Mechanistically, dysregulated c-MET signaling promotes:
Genetic and epigenetic alterations drive constitutive c-MET activation:
Mutations
Amplification
Overexpression
Table 3: Molecular Alterations in c-MET Pathway
Alteration Type | Detection Method | Frequency | Functional Consequence | |
---|---|---|---|---|
MET exon 14 skipping | RNA/DNA sequencing | 2–4% NSCLC | Loss of degradation domain, sustained signaling | |
MET amplification (de novo) | FISH (MET/CEP7 ratio) | 1–5% NSCLC | Receptor autodimerization, hyperactivation | |
MET protein overexpression | IHC (H-score) | 20–50% solid tumors | Ligand-dependent oncogenic signaling | |
HGF overexpression | Serum/IHC | Variable (e.g., 100% metastatic prostate cancer) | Paracrine/autocrine pathway activation | [1] [5] [8] |
The oncogenic dependency ("addiction") of tumors with MET exon 14 mutations or high-level amplification provides a strong therapeutic rationale for inhibitors like c-met-IN-1 [5] [8]. This compound exemplifies the evolution toward selective c-MET inhibition:
Biochemical Properties
Mechanisms of Action
Table 4: Profile of c-met-IN-1
Property | Value | Significance | |
---|---|---|---|
Chemical structure | C₃₅H₃₇FN₆O₅ | Heterocyclic small molecule | |
Molecular weight | 640.70 g/mol | Favorable for cellular uptake | |
CAS number | 2084836-84-8 | Unique chemical identifier | |
c-MET inhibition (IC₅₀) | 1.1 nM | High potency against target | |
Antiproliferative activity (IC₅₀) | 0.07–0.22 μM (cell lines) | Efficacy in c-MET-dependent tumors | [4] |
c-met-IN-1's design addresses limitations of earlier multi-kinase inhibitors (e.g., crizotinib, cabozantinib), which exhibit stronger activity against VEGFR or ALK than c-MET, reducing target specificity [3]. Selective inhibitors minimize off-target effects while maintaining potency against oncogenic MET variants, providing a tailored approach for tumors dependent on this pathway [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3